2,3,3,5-Tetramethyloctane
Description
2,3,3,5-Tetramethyloctane is a branched alkane with the molecular formula C₁₂H₂₆. Its structure features four methyl groups attached to the octane backbone at positions 2, 3, 3, and 5, leading to a highly branched configuration. This branching significantly influences its physical and chemical properties, such as boiling point, viscosity, and solubility, compared to linear alkanes or less-branched isomers.
Properties
CAS No. |
62199-23-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,3,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-8-11(4)9-12(5,6)10(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
RVOIBAZQSHFKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5-Tetramethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced catalytic systems to achieve high yields and purity. The specific methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3,3,5-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where halogens such as chlorine (Cl2) or bromine (Br2) are used.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may yield alkanes or alkenes.
Scientific Research Applications
2,3,3,5-Tetramethyloctane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to study the behavior of branched alkanes.
Biology: It is used in studies of lipid metabolism and the effects of branched hydrocarbons on biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,3,3,5-Tetramethyloctane involves its interaction with molecular targets and pathways in various chemical and biological systems. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. In biological systems, it may interact with lipid membranes and enzymes, affecting their structure and function.
Comparison with Similar Compounds
Key Findings and Data Gaps
- Branching Effects: Increased branching correlates with lower boiling points, reduced viscosity, and higher solubility in nonpolar solvents.
- Synthetic Challenges : Isomers like 3,3,6,6-Tetramethyloctane require optimized alkylation conditions to mitigate steric hindrance .
- Data Limitations: Experimental data for this compound are scarce, as noted in database studies where similar alkanes were excluded due to insufficient reference information .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
